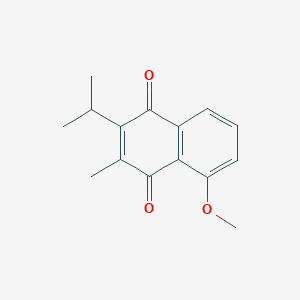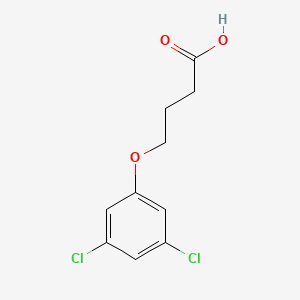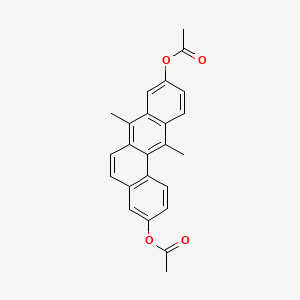
Octa-2,6-diene-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,6-diene-1,8-diol: is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of two double bonds and two hydroxyl groups, making it a diene-diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize conjugated dienes like Octa-2,6-diene-1,8-diol is through the dehydration of alcohols.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides, where halogen atoms are removed from the molecule, typically using a strong base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as those mentioned above, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Halides
Wissenschaftliche Forschungsanwendungen
Chemistry: Octa-2,6-diene-1,8-diol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a building block for bioactive compounds makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive double bonds and hydroxyl groups .
Wirkmechanismus
The mechanism by which Octa-2,6-diene-1,8-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of carbonyl compounds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-2,6-octadiene-1,8-diol: This compound is similar in structure but has methyl groups attached to the carbon chain.
2,7-Octadiene-1,6-diol: Another similar compound with a different position of the hydroxyl groups.
Eigenschaften
CAS-Nummer |
84117-75-9 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
octa-2,6-diene-1,8-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h3-6,9-10H,1-2,7-8H2 |
InChI-Schlüssel |
ROGXKDQQAVRTSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCO)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)




![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)


![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)



